molecular formula C19H17N5O2S B6530289 N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1019097-17-6

N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B6530289
CAS No.: 1019097-17-6
M. Wt: 379.4 g/mol
InChI Key: YDUKNHXZZWHUFT-UHFFFAOYSA-N
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Description

N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound features a benzothiazole ring system fused to a pyrazole ring, with methoxy and pyridin-3-ylmethyl substituents. Due to its unique structural attributes, it has garnered interest in various scientific research fields, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. The pyrazole ring can be introduced through a Knoevenagel condensation reaction, and subsequent methylation and substitution reactions are employed to achieve the final structure.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of different substituents on the benzothiazole or pyrazole rings.

Scientific Research Applications

This compound has shown promise in several scientific research applications, including:

  • Medicinal Chemistry: It has been investigated for its potential anti-cancer, anti-bacterial, and anti-inflammatory properties.

  • Biology: Studies have explored its role in enzyme inhibition and modulation of biological pathways.

  • Industry: Its fluorescence properties make it useful in imaging and electroluminescent devices.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

  • N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

  • N-(1,3-benzothiazol-2-yl)amides

Uniqueness: This compound is unique due to its specific combination of substituents and the presence of both benzothiazole and pyrazole rings

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Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-23-14(8-10-21-23)18(25)24(12-13-5-4-9-20-11-13)19-22-17-15(26-2)6-3-7-16(17)27-19/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUKNHXZZWHUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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